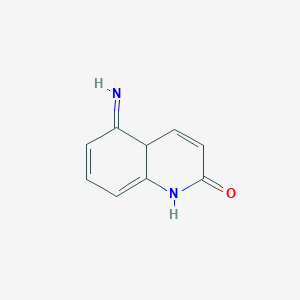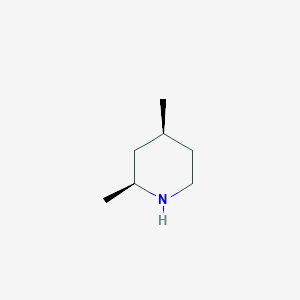
L-Valine,N-acetyl-L-seryl-L-leucyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) is a peptide compound composed of the amino acids L-valine, N-acetyl-L-serine, and L-leucine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound allows it to participate in a variety of chemical reactions and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) typically involves the stepwise coupling of the amino acids L-valine, N-acetyl-L-serine, and L-leucine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing hydroxyl or thiol groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at reactive sites within the peptide, such as the carbonyl carbon of the amide bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol (DTT), and nucleophiles like amines or thiols. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can result in the formation of free thiols from disulfide bonds. Substitution reactions can produce modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Valine,N-acetyl-L-seryl-L-leucyl- (9CI) has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis, folding, and stability.
Biology: The compound can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: The compound can be used in the development of biomaterials, such as hydrogels or nanocarriers, for various applications.
Wirkmechanismus
The mechanism of
Eigenschaften
Molekularformel |
C16H31N3O4 |
|---|---|
Molekulargewicht |
329.43 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methyl-N-[(2S)-3-methylbutan-2-yl]pentanamide |
InChI |
InChI=1S/C16H31N3O4/c1-9(2)7-13(15(22)17-11(5)10(3)4)19-16(23)14(8-20)18-12(6)21/h9-11,13-14,20H,7-8H2,1-6H3,(H,17,22)(H,18,21)(H,19,23)/t11-,13-,14-/m0/s1 |
InChI-Schlüssel |
QQJGKCJVFPWNNK-UBHSHLNASA-N |
Isomerische SMILES |
C[C@@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(C)C)NC(=O)C(CO)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12353578.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)
![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)

![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12353602.png)
